molecular formula C6H7N3 B188249 3-(1H-Imidazol-1-yl)propanenitrile CAS No. 23996-53-4

3-(1H-Imidazol-1-yl)propanenitrile

Cat. No.: B188249
CAS No.: 23996-53-4
M. Wt: 121.14 g/mol
InChI Key: XEQIISVRKIKCLQ-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propanenitrile is an organic compound with the molecular formula C₆H₇N₃. It is a colorless crystalline powder that is soluble in water and organic solvents at room temperature. This compound is known for its strong cyano reactivity and electrophilicity, making it a valuable intermediate in the synthesis of various imidazole compounds .

Preparation Methods

The preparation of 3-(1H-Imidazol-1-yl)propanenitrile is relatively straightforward. A common synthetic route involves the reaction of imidazole with bromoacetonitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1H-Imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Condensation Reactions: It can react with aldehydes or ketones to form imidazole derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the imidazole ring can undergo such transformations under appropriate conditions.

Common reagents used in these reactions include bases (for substitution reactions) and aldehydes or ketones (for condensation reactions). The major products formed from these reactions are typically imidazole derivatives with various functional groups .

Comparison with Similar Compounds

3-(1H-Imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its strong cyano reactivity and electrophilicity, making it a versatile intermediate for synthesizing various imidazole compounds .

Properties

IUPAC Name

3-imidazol-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQIISVRKIKCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339610
Record name 3-(1H-Imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23996-53-4
Record name 1H-Imidazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23996-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-propionitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Imidazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-1-propanenitrile
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Synthesis routes and methods

Procedure details

Using 2.35 ml of 3-chloropropionitrile, 2.0 g of imidazole and 1.3 g of sodium hydride (60%), 3.2 g of 1-(2-cyanoethyl)imidazole was obtained by the same manner as the procedure of Reference Example 2.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the chemical groups in 3-(1H-Imidazol-1-yl)propanenitrile?

A1: The this compound molecule consists of an imidazole ring connected to a nitrile (-CN) group by an ethylene (-CH2-CH2-) bridge. The abstract states that these groups adopt a staggered conformation. []

Q2: What type of intermolecular interactions are present in the solid state of this compound?

A2: The abstract highlights that the shortest intermolecular contact observed in the crystal structure of this compound occurs between a nitrogen atom of the imidazole ring and a -CH2- group of an adjacent molecule. [] This suggests potential weak interactions, such as C-H···N hydrogen bonds, contributing to the crystal packing.

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